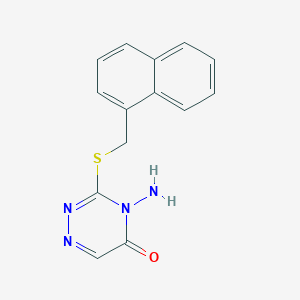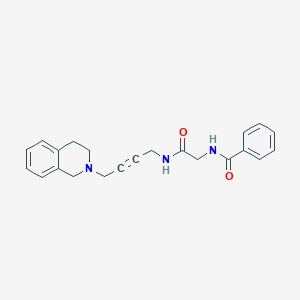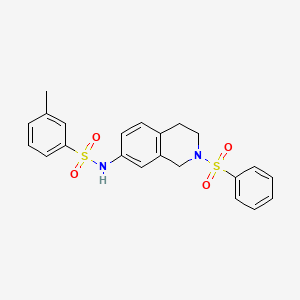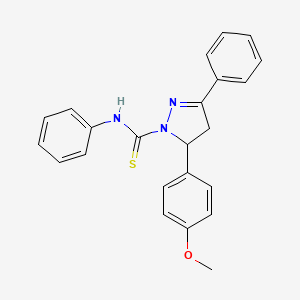![molecular formula C27H22FN7O B2451976 [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923512-60-1](/img/structure/B2451976.png)
[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,1’-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures and functional groups. It includes a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Scientific Research Applications
Synthesis and Chemical Properties
- A study developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists that contain a synthetically challenging chiral center, demonstrating the synthesis and preclinical profiling of compounds related to [1,1'-biphenyl]-4-yl derivatives (Chrovian et al., 2018).
- Another research synthesized and evaluated a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, highlighting the significance of similar compounds in medicinal chemistry (Watanabe et al., 1992).
Pharmacological Applications
- A 2009 study synthesized a series of 4-substituted proline amides, including a compound similar to [1,1'-biphenyl]-4-yl derivatives, as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes (Ammirati et al., 2009).
- Another study examined the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, showing the metabolic pathways and elimination processes of compounds structurally related to [1,1'-biphenyl]-4-yl derivatives (Sharma et al., 2012).
Potential Therapeutic Applications
- Research on a series of 1,2,4-triazolol[1,5-alpha]pyrimidines revealed compounds with potential antihypertensive properties, indicating the therapeutic potential of structurally related compounds (Bayomi et al., 1999).
- A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives assessed their in vitro cytotoxic activity, suggesting the potential of similar compounds in cancer treatment (Manasa et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoloquinazolines and pyrazolo[3,4-d]pyrimidines, have been reported to inhibitPCAF (P300/CBP-associated factor) and CDK2 (Cyclin-dependent kinase 2) , respectively. These proteins play crucial roles in cellular processes such as transcription and cell cycle regulation.
Mode of Action
Similar compounds have been shown to bind to their targets and inhibit their activity . For instance, triazoloquinazolines have been reported to bind to the bromodomain of PCAF, inhibiting its histone acetyltransferase activity . Similarly, pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related totranscription regulation (through PCAF inhibition) and cell cycle progression (through CDK2 inhibition) .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . For instance, triazoloquinazolines and pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of cancer cells, potentially through the induction of apoptosis .
properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICXICPLDGWEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)



![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)
![2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2451914.png)

